molecular formula C8H11NO B15315748 (1R)-1-(2-methylpyridin-4-yl)ethan-1-ol

(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol

Cat. No.: B15315748
M. Wt: 137.18 g/mol
InChI Key: JFMUZFSSRPCQQT-SSDOTTSWSA-N
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Description

(1R)-1-(2-Methylpyridin-4-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a methyl group at the 2-position. For instance, analogs such as (1R)-1-(4-chloro-3-fluorophenyl)ethan-1-ol derivatives are intermediates in drug synthesis , and morpholine-substituted ethan-1-ol derivatives exhibit antidepressant activity .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3/t7-/m1/s1

InChI Key

JFMUZFSSRPCQQT-SSDOTTSWSA-N

Isomeric SMILES

CC1=NC=CC(=C1)[C@@H](C)O

Canonical SMILES

CC1=NC=CC(=C1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-methylpyridin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(2-methylpyridin-4-yl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (1R)-1-(2-methylpyridin-4-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: (1R)-1-(2-methylpyridin-4-yl)ethanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R)-1-(2-methylpyridin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-methylpyridin-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Ethan-1-ol Derivatives

Compound Name Substituent(s) Molecular Weight Key Applications/Synthesis Method Enantioselectivity (ee) Reference
(1R)-1-(2-Methylpyridin-4-yl)ethan-1-ol 2-methylpyridin-4-yl 151.18 g/mol Asymmetric synthesis, potential drug intermediate Not reported N/A
(1R)-1-(3-Hydroxyphenyl)ethan-1-ol 3-hydroxyphenyl 138.16 g/mol Biocatalytic reduction (>95% conversion) >99% ee
(1R)-1-(4-Propylphenyl)ethan-1-ol 4-propylphenyl 164.25 g/mol Life sciences, chiral building block Not reported
(1R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol 4-chloro-3-fluorophenyl 190.60 g/mol Intermediate in protected diol synthesis Not reported
Antidepressant derivative 5-fluoro-2-methoxyphenyl, morpholine, oxan-4-yl 339.41 g/mol Antidepressant therapy Not reported

Key Observations:

Biocatalytic Efficiency: The position of substituents on aromatic rings significantly impacts reaction outcomes. For example, 3′- and 4′-hydroxyacetophenones undergo biocatalytic reduction with >95% conversion and >99% ee, whereas 2′-hydroxyacetophenone yields lower conversions due to steric hindrance . The 2-methylpyridin-4-yl group in the target compound may similarly influence reaction kinetics in asymmetric reductions.

Synthetic Strategies : Protection of hydroxyl groups, as seen in the synthesis of (1R)-1-(4-chloro-3-fluorophenyl)ethan-1-ol derivatives using tert-butyldimethylsilyl (TBS) groups, is critical for stabilizing reactive intermediates . The pyridine ring in the target compound may necessitate analogous protective strategies during synthesis.

Pharmacological Relevance : Morpholine- and oxane-containing ethan-1-ol derivatives demonstrate antidepressant activity , suggesting that the pyridine moiety in the target compound could be explored for similar neuroactive properties.

Comparative Analysis of Physicochemical Properties

  • Solubility : Pyridine-containing derivatives like this compound are expected to exhibit higher polarity compared to alkyl-substituted analogs (e.g., (1R)-1-(4-propylphenyl)ethan-1-ol) . This may enhance solubility in aqueous media, advantageous for drug formulation.

Q & A

Q. What are the common synthetic routes for (1R)-1-(2-methylpyridin-4-yl)ethan-1-ol, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or catalytic reduction. For example, pyridinyl ethanol derivatives are often prepared by reacting 2-methylpyridine-4-carbaldehyde with a Grignard reagent (e.g., methylmagnesium bromide) followed by stereoselective reduction using catalysts like (R)-CBS (Corey-Bakshi-Shibata) to achieve the (1R) configuration . Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) are optimized using Design of Experiments (DoE) to maximize yield and enantiomeric excess (ee). For instance, iron-catalyzed Markovnikov hydration of alkynes (e.g., 2-methylpyridinyl acetylene) under aerobic conditions can yield secondary alcohols with >90% regioselectivity .

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer: Chiral resolution techniques are critical:

  • Chiral HPLC : Use columns like Chiralpak AD-H with a hexane/isopropanol mobile phase. Retention times are compared against racemic mixtures to confirm ee >99% .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-configured alcohols (e.g., similar pyridinyl derivatives show [α]D = +15° to +25° in chloroform) .
  • NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric proton signals in 1H^1 \text{H}-NMR spectra .

Q. What spectroscopic methods are used to characterize this compound, and what key data are observed?

Methodological Answer:

  • 1H^1 \text{H}-NMR : The hydroxyl proton appears as a broad singlet at δ 1.5–2.0 ppm. The pyridinyl protons show splitting patterns at δ 7.1–8.4 ppm (e.g., J = 8.4 Hz for para-substituted pyridine) .
  • IR Spectroscopy : O-H stretch at 3300–3500 cm1^{-1}, C-O stretch at 1050–1100 cm1^{-1}, and pyridine ring vibrations at 1600 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peak at m/z 151.3 (M+^+) and fragments at m/z 106 (loss of –CH2_2OH) .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of this compound?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts like Ru-BINAP complexes for transfer hydrogenation of ketone precursors. For example, (R)-BINAP-RuCl2_2 achieves >95% ee in reducing 2-methylpyridinyl ketones .
  • Biocatalysis : Ketoreductases (e.g., KRED-101) selectively reduce prochiral ketones to (R)-alcohols with high stereoselectivity (ee >99%) under mild aqueous conditions .
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases (e.g., CAL-B) to convert racemic mixtures into single enantiomers .

Q. How does the 2-methylpyridinyl group influence the compound’s reactivity in substitution or oxidation reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing pyridine ring deactivates the adjacent hydroxyl group, reducing its nucleophilicity. This requires stronger bases (e.g., NaH) for O-alkylation reactions .
  • Steric Effects : The 2-methyl group hinders electrophilic aromatic substitution (e.g., nitration occurs at the 3-position of the pyridine ring) .
  • Oxidation Behavior : Under mild conditions (e.g., MnO2_2), the alcohol is oxidized to 2-methylpyridin-4-yl ketone, while stronger oxidants (CrO3_3) degrade the pyridine ring .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining purity?

Methodological Answer:

  • Catalyst Cost : Transition-metal catalysts (e.g., Ru-BINAP) are expensive; immobilized catalysts or flow reactors improve cost-efficiency .
  • Byproduct Formation : Scale-up increases impurities (e.g., diastereomers or oxidation byproducts). Purification via simulated moving bed (SMB) chromatography resolves this .
  • Thermodynamic Control : Elevated temperatures during scaling can racemize the product. Low-temperature crystallization (e.g., using ethyl acetate/hexane) preserves ee .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Receptor Binding : Pyridinyl alcohols often act as ligands for G-protein-coupled receptors (GPCRs). Molecular docking studies suggest hydrogen bonding between the hydroxyl group and His189 in adenosine A2A_{2A} receptors .
  • Enzyme Inhibition : The compound inhibits cytochrome P450 2D6 (CYP2D6) with IC50_{50} = 12 μM, likely via coordination of the pyridine nitrogen to the heme iron .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show a half-life of 45 minutes, with glucuronidation as the primary metabolic pathway .

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